![molecular formula C16H13N3O4 B4407321 3-[2-(3-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4407321.png)
3-[2-(3-nitrophenoxy)ethyl]-4(3H)-quinazolinone
描述
Synthesis Analysis
Quinazolinones, including 3-[2-(3-nitrophenoxy)ethyl]-4(3H)-quinazolinone, can be synthesized through multiple methods. One approach involves cyclization reactions of 2-aminobenzamides with a range of acyclic or cyclic 1,3-diketones via C–C bond cleavage, yielding various quinazolinone derivatives. This method, facilitated by catalysts such as camphorsulfonic acid in an aqueous solution of biodegradable ethyl lactate, demonstrates the compound's synthesis versatility (Shen et al., 2015).
Molecular Structure Analysis
Quinazolinones exhibit a unique molecular structure characterized by a bicyclic system composed of a benzene ring fused to a pyrimidine ring. The presence of substituents like the 3-nitrophenoxyethyl group impacts the electronic configuration and steric properties, influencing the compound's reactivity and function. The molecular structure has been elucidated using techniques such as IR, 1H-NMR, and MS, providing insights into the compound's chemical environment and potential interactions (Georgey et al., 2008).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, reflecting their chemical properties. Reactions include nucleophilic substitutions, where the quinazolinone acts as a substrate for electrophiles due to the electron-rich nature of the nitrogen atom in the pyrimidine ring. The nitro group in this compound enhances its reactivity by withdrawing electron density from the ring, facilitating electrophilic substitutions at other positions (Smith et al., 1996).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystal structure, are determined by its molecular structure. The presence of the nitro and ether groups affects its solubility in organic solvents and water, making it suitable for applications requiring specific solubility characteristics. The compound's melting point and crystal structure provide additional information crucial for its handling and application in various domains (Tulyasheva et al., 2005).
Chemical Properties Analysis
This compound's chemical properties, such as reactivity, stability, and interaction with other chemical species, are essential for its potential applications. The nitro group enhances its acidity and electrophilic character, making it reactive towards nucleophiles. Its stability under various conditions is critical for its storage and use in chemical synthesis or other applications (El-hashash et al., 2011).
未来方向
属性
IUPAC Name |
3-[2-(3-nitrophenoxy)ethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c20-16-14-6-1-2-7-15(14)17-11-18(16)8-9-23-13-5-3-4-12(10-13)19(21)22/h1-7,10-11H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTXENHUOPEVOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCOC3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



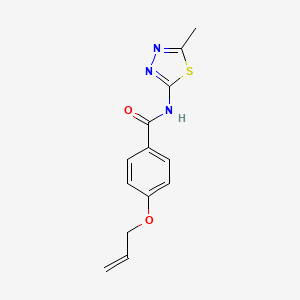
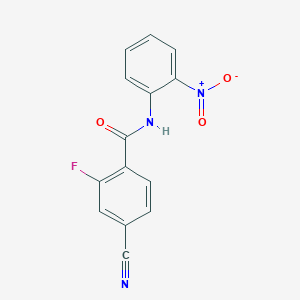
![N-(2-furylmethyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4407253.png)
![N-[2-(pentanoylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B4407258.png)
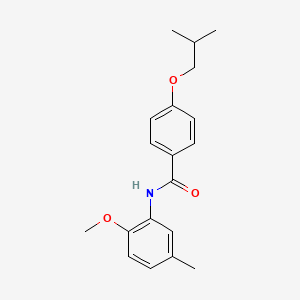
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4407274.png)
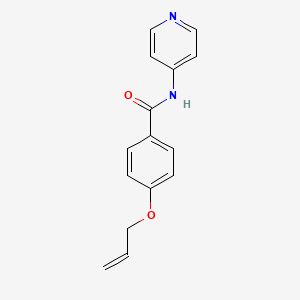
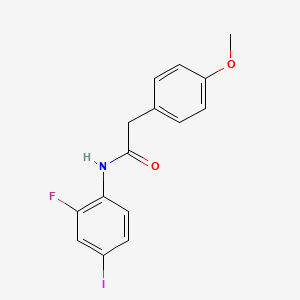
![methyl 5-methyl-7-(5-methyl-2-furyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4407295.png)
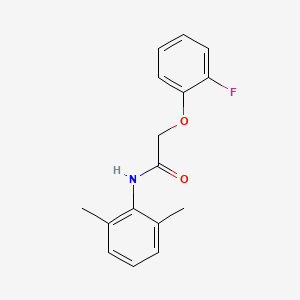
![4-[2-(6-chloro-2,3-dimethylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4407334.png)
![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4407335.png)
![3-(methoxymethyl)-5-[(4-methoxy-3-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4407343.png)
![2-methoxy-3-methyl-N-{2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B4407346.png)